1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone
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Overview
Description
1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol This compound is characterized by its pyrrolidine ring structure, which is substituted with a hydroxyethylamino group and an ethanone moiety
Preparation Methods
The synthesis of 1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and ethylamine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, along with catalysts to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents.
Scientific Research Applications
1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone has a wide range of scientific research applications, including:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including its effects on specific molecular targets and pathways.
Mechanism of Action
The mechanism of action of 1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone can be compared with other similar compounds, such as:
1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-propanone: This compound has a similar structure but with a propanone group instead of an ethanone group.
1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-butanone: This compound features a butanone group, providing different chemical properties and reactivity.
1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-pentanone: This compound has a pentanone group, which may affect its biological activity and applications
Properties
IUPAC Name |
1-[(3S)-3-(2-hydroxyethylamino)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(12)10-4-2-8(6-10)9-3-5-11/h8-9,11H,2-6H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNYUDHIZCNPSL-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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